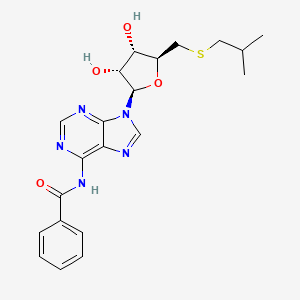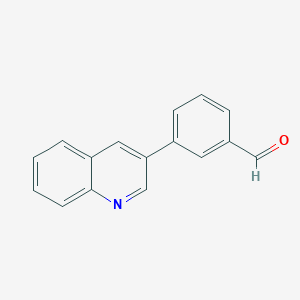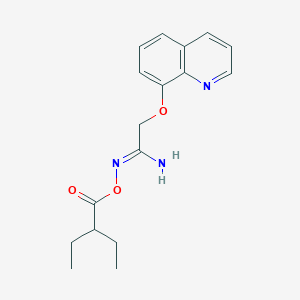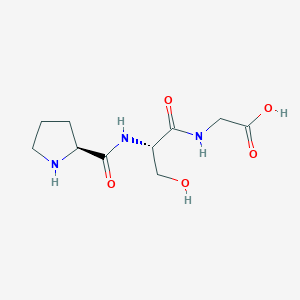![molecular formula C18H17N3O3 B12897391 4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole CAS No. 30082-13-4](/img/structure/B12897391.png)
4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole is a complex organic compound that features an isoxazole ring substituted with a diazenyl group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the diazonium salt: This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with 3-methyl-5-phenylisoxazole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles in biological systems, leading to various biochemical effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but with different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but has different functional groups.
Uniqueness
4-((2,5-Dimethoxyphenyl)diazenyl)-3-methyl-5-phenylisoxazole is unique due to its combination of an isoxazole ring with a diazenyl group and methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
30082-13-4 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
(2,5-dimethoxyphenyl)-(3-methyl-5-phenyl-1,2-oxazol-4-yl)diazene |
InChI |
InChI=1S/C18H17N3O3/c1-12-17(18(24-21-12)13-7-5-4-6-8-13)20-19-15-11-14(22-2)9-10-16(15)23-3/h4-11H,1-3H3 |
InChIキー |
NEOWRCFGZBQJBG-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)





![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

